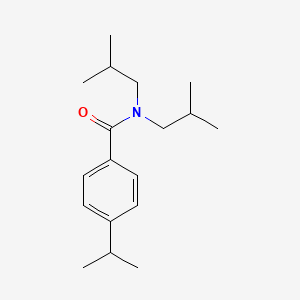![molecular formula C13H14N2O2 B5854921 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves various chemical reactions, including modifications and cyclization processes. For instance, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a related compound, was achieved by modifying an earlier method, indicating the potential for diverse synthetic routes and modifications for similar compounds (Snyderwine et al., 1987). Additionally, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps suggests a multi-step approach could be applicable for N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives and related acetamides can be confirmed and characterized through mass spectral analysis and chemical reactivity studies. For example, the structure of N-hydroxy-IQ, a quinoline derivative, was confirmed by mass spectral analysis following derivatization, indicating the importance of advanced analytical techniques in understanding these compounds (Snyderwine et al., 1987).
Chemical Reactions and Properties
Quinoline derivatives exhibit various chemical reactions, including mutagenicity and reactivity towards DNA. N-hydroxy-IQ, for instance, is directly mutagenic and binds covalently to calf thymus DNA, highlighting the reactive nature of these compounds (Snyderwine et al., 1987). This reactivity is crucial for understanding the chemical behavior of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, are typically investigated through experimental methods. While specific data on N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide is not available, studies on related compounds can provide a basis for predicting its physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide. Investigations into the reactivity of similar quinoline derivatives with DNA and other molecules indicate a potential for complex chemical behavior (Snyderwine et al., 1987).
特性
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(16)15(2)8-11-7-10-5-3-4-6-12(10)14-13(11)17/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCZLRTIDBHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)

![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)

![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)


![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)


![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)